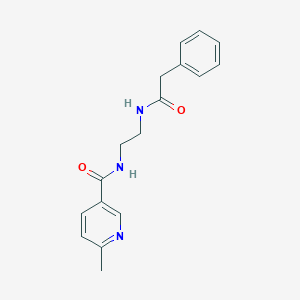![molecular formula C14H14N4O2 B252277 N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B252277.png)
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential in treating various diseases, including cancer, diabetes, and obesity.
Wirkmechanismus
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor works by inhibiting the enzyme phosphoenolpyruvate carboxykinase (N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide), which is involved in the energy production pathway. By blocking N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces the production of glucose and energy in cells, leading to the inhibition of cancer cell growth and the improvement of glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to have various biochemical and physiological effects. In cancer research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces the production of ATP, leading to the inhibition of cancer cell growth. In diabetes research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor improves glucose metabolism and insulin sensitivity by reducing the production of glucose in the liver. In obesity research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor reduces body weight and improves lipid metabolism by reducing the production of glucose and energy in cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has several advantages for lab experiments. It is easy to synthesize and has high purity, making it suitable for various assays. However, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has some limitations, including its potential toxicity and instability in biological systems. Therefore, caution should be taken when using N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in lab experiments.
Zukünftige Richtungen
There are several future directions for N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor research. One direction is to study the potential of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in treating other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitors for better therapeutic efficacy. Additionally, the mechanism of action of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor needs to be further elucidated to better understand its biochemical and physiological effects.
Conclusion:
In conclusion, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor is a promising chemical compound that has gained significant attention in the field of scientific research. It has shown potential in treating various diseases, including cancer, diabetes, and obesity. The synthesis method of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been optimized to produce high yields of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor with high purity. However, caution should be taken when using N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in lab experiments due to its potential toxicity and instability in biological systems. Further research is needed to fully understand the potential of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor in treating various diseases and to develop more potent and selective N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitors.
Synthesemethoden
The synthesis of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor involves the reaction between 2-amino-5-chloropyrazine and 2-(phenylcarbamoyl)ethyl isocyanate. The resulting compound is then treated with acetic anhydride to obtain N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide. This method has been optimized to produce high yields of N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor with high purity.
Wissenschaftliche Forschungsanwendungen
N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been extensively studied for its potential in treating cancer, diabetes, and obesity. In cancer research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to inhibit the growth of cancer cells by blocking the energy production pathway. In diabetes research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to improve glucose metabolism and insulin sensitivity. In obesity research, N-{2-[(phenylcarbonyl)amino]ethyl}pyrazine-2-carboxamide inhibitor has been shown to reduce body weight and improve lipid metabolism.
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N-(2-benzamidoethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c19-13(11-4-2-1-3-5-11)17-8-9-18-14(20)12-10-15-6-7-16-12/h1-7,10H,8-9H2,(H,17,19)(H,18,20) |
InChI-Schlüssel |
GLVKKWFVHDGEQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B252241.png)
![N-[3-(acetylamino)propyl]pyrazine-2-carboxamide](/img/structure/B252243.png)
![N-{3-[(pyridin-3-ylcarbonyl)amino]propyl}pyrazine-2-carboxamide](/img/structure/B252244.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B252246.png)
![N-[3-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)propyl]pyrazine-2-carboxamide](/img/structure/B252247.png)
![N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252253.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B252254.png)
![6-Methyl-N-[2-(2-p-tolyloxy-acetylamino)-ethyl]-nicotinamide](/img/structure/B252259.png)
![6-methyl-N-[2-(propionylamino)ethyl]nicotinamide](/img/structure/B252261.png)
![N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252262.png)

![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252266.png)
![N-(2-{[(2,5-dichlorophenyl)carbonyl]amino}ethyl)-6-methylpyridine-3-carboxamide](/img/structure/B252268.png)
![N-[2-(4-Methoxy-benzoylamino)-ethyl]-6-methyl-nicotinamide](/img/structure/B252269.png)